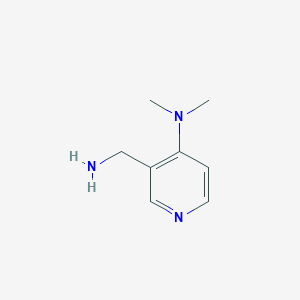

3-(Aminomethyl)-N,N-dimethylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)-N,N-dimethylpyridin-4-amine is an organic compound that belongs to the class of aminomethylpyridines. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with two methyl groups attached to the nitrogen atom. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethylpyridin-4-amine typically involves the reaction of 4-chloromethylpyridine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating.

Reduction: Lithium aluminum hydride; reactions are usually carried out at room temperature or slightly elevated temperatures.

Substitution: Alkyl halides, acyl chlorides; reactions are often performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Aminomethyl)-N,N-dimethylpyridin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The aminomethyl group plays a crucial role in binding to the active site of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

3-(Aminomethyl)pyridine: Lacks the dimethyl groups on the nitrogen atom, making it less sterically hindered.

N,N-Dimethyl-4-aminopyridine: Similar structure but with the aminomethyl group replaced by a simple amino group.

4-(Aminomethyl)pyridine: Similar to 3-(Aminomethyl)-N,N-dimethylpyridin-4-amine but with the aminomethyl group at a different position on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both the aminomethyl group and the dimethyl groups on the nitrogen atom. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and binding affinity in various applications.

Biological Activity

3-(Aminomethyl)-N,N-dimethylpyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a lead molecule in drug discovery, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with an amino group and two methyl groups, which contribute to its basicity and nucleophilic properties. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, leading to altered cellular processes. Notably, studies have shown that this compound can affect the following pathways:

- Enzyme Inhibition : It has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Anticancer Activity

Research indicates that this compound analogs demonstrate significant cytotoxicity against cancer cell lines. For instance, compounds derived from this scaffold have shown potent inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Analog 1 | K562 | 5.6 | RTK Inhibition |

| Analog 2 | HL60 | 8.2 | RTK Inhibition |

| Analog 3 | MRC-5 | >10 | Selective Toxicity |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Antimalarial Research : A study optimized a phenotypic hit against Plasmodium falciparum based on the pyridine scaffold related to this compound. The most promising derivatives showed up to 96% reduction in parasitemia in mouse models at doses of 30 mg/kg .

- Cancer Therapeutics : A series of compounds derived from this scaffold were evaluated for their anticancer activity against various solid tumors. The results indicated that specific modifications increased potency significantly against EGFR and other RTKs .

- Structural Activity Relationship (SAR) : Detailed SAR studies have illuminated how different substitutions on the pyridine ring influence biological activity. For example, introducing electron-withdrawing groups enhanced the inhibitory effects on certain kinases while maintaining low toxicity towards mammalian cells .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-(aminomethyl)-N,N-dimethylpyridin-4-amine |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-3-4-10-6-7(8)5-9/h3-4,6H,5,9H2,1-2H3 |

InChI Key |

WQNCLEWHLMOOJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.